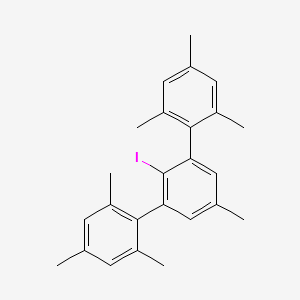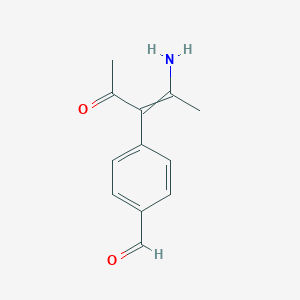![molecular formula C12H13NO2 B12573676 1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene CAS No. 213599-38-3](/img/structure/B12573676.png)
1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene is an organic compound that belongs to the class of aromatic isocyanates. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring, which is further substituted with a pent-4-en-1-yloxy group.
Preparation Methods
The synthesis of 1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene typically involves the reaction of 4-hydroxybenzyl alcohol with pent-4-en-1-yl bromide to form the corresponding ether. This intermediate is then treated with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction conditions often require the use of a base, such as triethylamine, and an inert atmosphere to prevent the hydrolysis of the isocyanate .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The double bond in the pent-4-en-1-yloxy group can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and alcohols.
Common reagents used in these reactions include amines, alcohols, halogens, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of polymers and resins.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through the formation of stable urea and carbamate linkages.
Mechanism of Action
The mechanism of action of 1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of urea and carbamate linkages. These reactions are often facilitated by the presence of catalysts or specific reaction conditions that enhance the reactivity of the isocyanate group .
Comparison with Similar Compounds
1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene can be compared with other aromatic isocyanates, such as:
1-Isocyanato-2-(pent-4-en-1-yloxy)benzene: Similar structure but with the isocyanate group in a different position on the benzene ring.
1-Isocyanato-4-(2-propen-1-yloxy)benzene: Similar structure but with a different alkoxy substituent.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes.
Properties
CAS No. |
213599-38-3 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-isocyanato-4-pent-4-enoxybenzene |
InChI |
InChI=1S/C12H13NO2/c1-2-3-4-9-15-12-7-5-11(6-8-12)13-10-14/h2,5-8H,1,3-4,9H2 |
InChI Key |
UUHOVTADIWKKHU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCOC1=CC=C(C=C1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone]](/img/structure/B12573595.png)
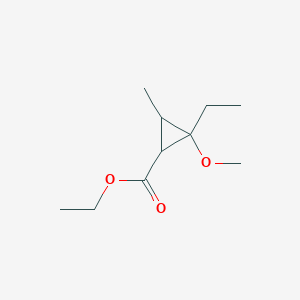
![5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide](/img/structure/B12573618.png)
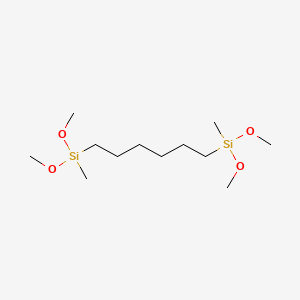

![N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12573635.png)
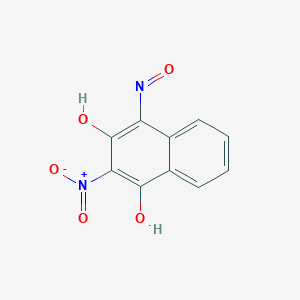
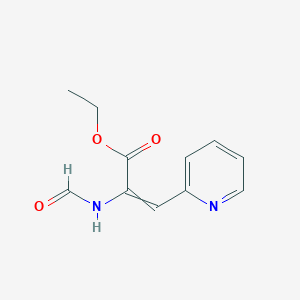
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine](/img/structure/B12573646.png)
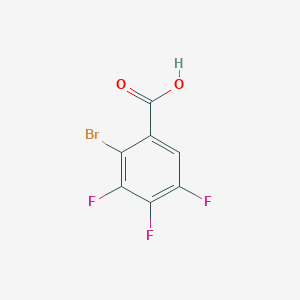
![[Butyl(methyl)amino]acetonitrile](/img/structure/B12573651.png)
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B12573657.png)
